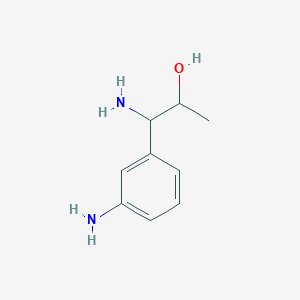
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered interest in various fields of chemistry due to its unique structure and reactivity. This compound features a cyclohexyl ring substituted with a methoxy group and a dioxaborolane moiety, making it a versatile reagent in organic synthesis.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 2-methoxycyclohexanol with a boronic acid derivative under specific conditions. One common method is the Suzuki–Miyaura coupling, which utilizes palladium catalysts to facilitate the formation of carbon-boron bonds . The reaction is generally carried out in the presence of a base, such as potassium carbonate, and an organic solvent like toluene or ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification of the final product often involves techniques such as recrystallization or chromatography to ensure high purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or esters.
Reduction: Reduction reactions can convert the boron moiety into different functional groups.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium perborate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce alcohols or alkanes.
Applications De Recherche Scientifique
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has several applications in scientific research:
Biology: The compound can be used as a precursor for boron-containing drugs and bioactive molecules.
Industry: The compound is used in the production of advanced materials, such as polymers and nanomaterials, due to its unique reactivity.
Mécanisme D'action
The mechanism of action of 2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane involves the formation of boron-carbon bonds through transmetalation processes. In Suzuki–Miyaura coupling, the compound acts as a boron reagent that transfers its organic group to a palladium catalyst, facilitating the formation of a new carbon-carbon bond . This process is crucial in the synthesis of various organic compounds and materials.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Cyclohexylboronic acid
- 2-Methoxycyclohexanol
- 4,4,5,5-Tetramethyl-1,3,2-dioxaborolane
Uniqueness
2-(2-Methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its combination of a cyclohexyl ring and a dioxaborolane moiety. This structure imparts specific reactivity and stability, making it a valuable reagent in organic synthesis. Its ability to participate in Suzuki–Miyaura coupling reactions under mild conditions sets it apart from other boron-containing compounds .
Propriétés
Formule moléculaire |
C13H25BO3 |
|---|---|
Poids moléculaire |
240.15 g/mol |
Nom IUPAC |
2-(2-methoxycyclohexyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |
InChI |
InChI=1S/C13H25BO3/c1-12(2)13(3,4)17-14(16-12)10-8-6-7-9-11(10)15-5/h10-11H,6-9H2,1-5H3 |
Clé InChI |
SUSHGXZTZVTFTE-UHFFFAOYSA-N |
SMILES canonique |
B1(OC(C(O1)(C)C)(C)C)C2CCCCC2OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3,3'-Dibromo-9,9'-spirobi[fluorene]](/img/structure/B13039637.png)
![5-iodo-7H-pyrrolo[2,3-d]pyrimidine-4-carboxylic acid](/img/structure/B13039641.png)
![4-Chloro-8-methyl-6,7,8,9-tetrahydrobenzofuro[3,2-D]pyrimidin-2-amine](/img/structure/B13039648.png)
![(1R,4R)-6'-(Cyclobutylmethoxy)-4-hydroxyspiro[cyclohexane-1,2'-inden]-1'(3'H)-one](/img/structure/B13039656.png)

![1,6-Dimethyl-3-(p-tolyl)pyrimido[5,4-e][1,2,4]triazine-5,7(1H,6H)-dione](/img/structure/B13039660.png)








